1,3-Difluoro-2-(trifluoromethoxy)benzene
Overview
Description
1,3-Difluoro-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H3F5O . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a trifluoromethoxy group is attached at the 2 position. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a suitable precursor such as 1,3-difluorobenzene is reacted with a trifluoromethoxy source under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction typically occurs under basic conditions and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
1,3-Difluoro-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of novel drugs, particularly those targeting metabolic disorders such as diabetes and obesity.
Industry: The compound is utilized in the production of agrochemicals, including fungicides, insecticides, and antiparasitics
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, as an intermediate for RXR antagonists, it may modulate the activity of retinoid X receptors, which play a crucial role in regulating gene expression related to metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzotrifluoride
- 1,3-Difluoro-2-(trichloromethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- (Trifluoromethoxy)benzene
Uniqueness
1,3-Difluoro-2-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethoxy groups enhances its stability and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,3-difluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQITNIBDFSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598974 | |
Record name | 1,3-Difluoro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153338-23-9 | |
Record name | 1,3-Difluoro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Difluoro-2-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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